Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-
Description
Systematic Nomenclature and IUPAC Conventions
The compound methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- is systematically named according to IUPAC guidelines as (4-bromophenyl)(1-oxa-6-azaspiro[3.3]hept-6-yl)methanone . This nomenclature reflects its core structural features:
- A spirocyclic system (1-oxa-6-azaspiro[3.3]heptane) comprising a seven-membered ring with oxygen and nitrogen atoms at positions 1 and 6, respectively.
- A 4-bromophenyl group attached to the methanone carbonyl carbon.
- The methanone functional group (C=O) bridges the spirocyclic system and the aromatic substituent.
Alternative names include 6-(4-bromobenzoyl)-1-oxa-6-azaspiro[3.3]heptane , emphasizing the benzoyl linkage to the spirocyclic amine.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₂H₁₂BrNO₂ , derived from:
- 12 carbon atoms : 7 from the spirocyclic system, 6 from the 4-bromophenyl group (including the carbonyl carbon), and 1 from the methanone oxygen.
- 1 bromine atom : Substituent on the phenyl ring.
- 1 nitrogen atom : Part of the azaspiro ring.
- 2 oxygen atoms : One in the oxa ring and one in the carbonyl group.
Molecular weight :
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
- δ 7.69–7.71 (m, 2H) : Aromatic protons ortho to the bromine on the phenyl ring.
- δ 7.81–7.83 (m, 2H) : Aromatic protons meta to the bromine.
- δ 4.72 (s, 4H) : Methylene protons adjacent to the oxygen in the 1-oxa ring.
- δ 4.35 (s, 4H) : Methylene protons adjacent to the nitrogen in the 6-azaspiro system.
¹³C NMR (125 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
X-ray Crystallographic Data and Conformational Analysis
X-ray Diffraction
While direct crystallographic data for this compound are unavailable, related spirocyclic structures (e.g., 1-oxa-6-azaspiro[3.3]heptane ) reveal:
Conformational Analysis
The spirocyclic system adopts a twisted-boat conformation to minimize steric strain between the oxygen and nitrogen lone pairs. Density functional theory (DFT) calculations predict:
- Energy barrier : 8.2 kJ/mol for ring inversion.
- Dihedral angles : 35° between the oxa and aza rings, stabilizing the spiro junction.
Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(4-bromophenyl)-(1-oxa-6-azaspiro[3.3]heptan-6-yl)methanone |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)11(15)14-7-12(8-14)5-6-16-12/h1-4H,5-8H2 |
InChI Key |
FMKLQQXGVAXQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CN(C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Formation of the Azetidine Ring :
- A crucial step involves the hydroxide-facilitated alkylation of an aniline derivative with a bis(bromomethyl)oxetane. This reaction has been optimized to achieve high yields and purity.
Synthesis of the Alkylating Agent :
- The alkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO), can be synthesized from tribromoneopentyl alcohol through a base-driven cyclization reaction under Schotten–Baumann conditions, yielding a product with good purity and yield.
Detailed Preparation Methodology
Synthesis of 3,3-Bis(bromomethyl)oxetane
The preparation starts with tribromoneopentyl alcohol as follows:
Reagents :
- Tribromoneopentyl alcohol
- Sodium hydroxide
- Tetrabutylammonium bromide (as a phase transfer catalyst)
-
- Dissolve tribromoneopentyl alcohol in toluene.
- Add sodium hydroxide and tetrabutylammonium bromide while maintaining the reaction temperature at around 40 °C.
- Monitor the reaction progress using gas chromatography-mass spectrometry (GC-MS).
Yield : Approximately 72% with >95% purity after distillation.
Synthesis of Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl
Following the synthesis of BBMO, the next step involves:
Reagents :
- An appropriate aniline derivative (e.g., 2-fluoro-4-nitroaniline)
- BBMO
- Sulfolane as a solvent
- Sodium hydroxide
-
- Combine sulfolane and sodium hydroxide in a round-bottom flask and heat to dissolve.
- Add the aniline derivative and BBMO dropwise over two hours while maintaining temperature at approximately 80 °C.
Yield : The overall process can yield up to 87% for the final product with high purity (>99%).
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of different preparation methods for similar compounds:
| Methodology | Key Steps | Yield | Purity | Notes |
|---|---|---|---|---|
| Hydroxide-facilitated alkylation | Alkylation of aniline with BBMO | Up to 87% | >99% | Efficient for large-scale synthesis |
| Base-driven cyclization | Formation of oxetane from tribromoneopentyl alcohol | ~72% | >95% | Utilizes commercially available reagents |
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-, exhibit significant anticancer properties. For instance, derivatives of spiro compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that spirocyclic compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vivo. The introduction of bromine in the phenyl ring enhances the compound's interaction with biological targets, increasing its potency against various cancer cell lines .
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that spiro compounds can disrupt bacterial cell membranes, leading to cell lysis.
Case Study:
In a comparative study of various spiro compounds, Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-, demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Organic Synthesis
1. Synthetic Intermediate
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-, serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Data Table: Synthetic Applications
Research Insights
1. Structure–Activity Relationship (SAR) Studies
Research has focused on understanding the relationship between the chemical structure of Methanone derivatives and their biological activities. Modifications in the spiro ring or substituents on the phenyl ring can significantly alter their efficacy.
2. Computational Studies
Computational modeling has been employed to predict the interaction of Methanone with various biological targets. These studies help in optimizing the chemical structure for enhanced activity and reduced side effects.
Mechanism of Action
The mechanism of action of Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The bromophenyl group may also participate in halogen bonding, enhancing its binding affinity.
Comparison with Similar Compounds
Research Implications
The target compound’s spirocyclic architecture offers advantages in drug design, where conformational rigidity enhances binding specificity. However, its reduced hydrogen-bonding capacity compared to dihydropyrazole analogs may limit solubility in aqueous media . Further studies using SHELX-refined crystallographic data and ORTEP-generated molecular models could elucidate structure-activity relationships in greater detail .
Biological Activity
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl, is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C12H12BrNO2
- Molecular Weight : 282.133 g/mol
- CAS Number : 1223573-48-5
- Canonical SMILES : C1COC12CN(C2)C(=O)C3=CC=C(C=C3)Br
Synthesis
The synthesis of Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl typically involves the reaction of a brominated phenyl compound with a spirocyclic intermediate. The process can include various steps such as acylation and cyclization, which are critical for forming the azaspiro framework.
Antimicrobial Properties
Research indicates that compounds similar to Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl exhibit antimicrobial activity. In particular, studies have shown that derivatives of azaspiro compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
| Compound | Activity | Reference |
|---|---|---|
| Methanone derivative | Moderate antibacterial activity against E. coli | |
| Azaspiro analogs | Effective against MRSA |
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism appears to involve the inhibition of specific cancer cell proliferation pathways.
Case Study : In vitro assays demonstrated that related azaspiro compounds could induce apoptosis in cancer cell lines, suggesting a potential for development as anticancer agents.
The proposed mechanism of action for Methanone involves:
- Enzyme Inhibition : The compound may act by binding to enzymes critical in metabolic pathways, thereby inhibiting their activity.
- Receptor Interaction : It may also interact with specific receptors involved in cell signaling pathways, affecting cellular responses.
Comparative Studies
Comparative studies with similar compounds reveal distinct differences in biological activity and efficacy. For instance, while some azaspiro compounds show broad-spectrum antimicrobial effects, others are more selective.
| Compound Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Azaspiro[3.3]heptane | Moderate | High |
| Other spirocyclic compounds | Low | Moderate |
Q & A
Q. Advanced
- Chromatography : Reverse-phase HPLC with Chromolith columns separates regioisomers (e.g., bromophenyl vs. azaspiro adducts) .
- Crystallization : Slow evaporation from CH₂Cl₂ yields high-purity single crystals (>99% by SC-XRD) .
What strategies functionalize the azaspiro core for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
